N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
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Overview
Description
This compound is characterized by its unique molecular structure, which includes a piperidine ring, a sulfonyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide typically involves multiple steps. One common method includes the condensation of 2-chloro-6-fluorobenzaldehyde with piperidine-4-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the sulfonyl and hydrazide groups allows for strong interactions with target proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
Uniqueness
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its potential for various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C20H21ClFN3O3S |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-14-5-7-16(8-6-14)29(27,28)25-11-9-15(10-12-25)20(26)24-23-13-17-18(21)3-2-4-19(17)22/h2-8,13,15H,9-12H2,1H3,(H,24,26)/b23-13+ |
InChI Key |
ZKDCDTBMNZUXJQ-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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